Opevesostat is a small molecule compound classified as a selective inhibitor of the enzyme cytochrome P450 side-chain cleavage (CYP11A1). It is primarily being investigated for its potential therapeutic effects in conditions such as metastatic prostate carcinoma. Opevesostat is not yet approved for clinical use but has undergone various phases of clinical trials, indicating its investigational status in the pharmaceutical landscape. The compound has several synonyms, including MK-5684 and ODM-208, and is recognized by its chemical formula and CAS number 2231294-96-3 .
The synthesis of Opevesostat involves several steps typical of complex organic compounds. Although specific synthetic routes are not detailed in the available literature, the general approach to synthesizing similar compounds often includes:
Technical details regarding the exact methodologies remain proprietary or unpublished in public databases but would follow standard organic chemistry protocols for synthesizing complex molecules .
The molecular structure of Opevesostat can be represented by its chemical formula . Its structure includes:
The InChIKey for Opevesostat is LHVKCOBGLZGRQZ-UHFFFAOYSA-N, which aids in identifying the compound in chemical databases .
Opevesostat primarily functions through its interaction with the CYP11A1 enzyme, inhibiting steroidogenesis by blocking the conversion of cholesterol to pregnenolone. This inhibition has significant implications for testosterone synthesis, particularly in prostate cancer treatment:
Further studies are required to elucidate all potential reactions involving Opevesostat and its metabolites .
Opevesostat's mechanism of action revolves around its role as a selective inhibitor of CYP11A1. By inhibiting this enzyme, Opevesostat effectively reduces the synthesis of adrenal androgens, including testosterone. This reduction can lead to:
The physical and chemical properties of Opevesostat include:
These properties are crucial for determining the formulation strategies during drug development .
Opevesostat is primarily being researched for its application in treating metastatic prostate carcinoma by targeting steroidogenic pathways. Its potential therapeutic uses include:
Currently, Opevesostat is involved in multiple clinical trials assessing its efficacy and safety profile against established treatments such as abiraterone acetate and enzalutamide .
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: